molecular formula C20H12BrClN2O2 B11702324 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide

Cat. No.: B11702324
M. Wt: 427.7 g/mol
InChI Key: XDXYFZMYNHEAON-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide typically involves the condensation of 4-bromophenylamine with 2-aminobenzoic acid to form the benzoxazole ring. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl rings, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide

InChI

InChI=1S/C20H12BrClN2O2/c21-14-5-1-13(2-6-14)20-24-17-11-16(9-10-18(17)26-20)23-19(25)12-3-7-15(22)8-4-12/h1-11H,(H,23,25)

InChI Key

XDXYFZMYNHEAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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